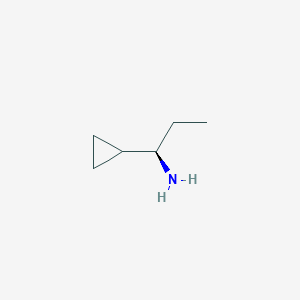

(R)-1-cyclopropyl-propylamine

Description

Contextualization of Chiral Amines in Modern Organic Synthesis

Chiral amines are fundamental building blocks in the synthesis of a vast array of chemical products. researchgate.netsigmaaldrich.com They are particularly prevalent in the pharmaceutical industry, with estimates suggesting that approximately 40-45% of small-molecule drugs contain a chiral amine scaffold. york.ac.uknih.gov The significance of these motifs stems from their ability to form hydrogen bonds and their presence in numerous biologically active natural products and synthetic compounds. nih.gov

The synthesis of enantiomerically pure amines is a key challenge and a major focus of research in organic chemistry. york.ac.uk Historically, the separation of racemic mixtures through resolution was a common approach, though it is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer. nih.gov Modern synthetic chemistry has seen the development of more efficient methods, such as asymmetric catalysis, which allows for the direct synthesis of a specific enantiomer. researchgate.net Chiral amines themselves are not only targets of synthesis but are also widely used as chiral auxiliaries, resolving agents, and catalysts to induce stereoselectivity in other reactions. sigmaaldrich.com

The Unique Role of Cyclopropyl (B3062369) Moieties in Molecular Design and Reactivity

The cyclopropyl group, a three-membered carbon ring, is increasingly utilized in drug design and development. nih.govscientificupdate.com Its incorporation into a molecule can profoundly influence its physicochemical and pharmacological properties. researchgate.netacs.org The unique structural and electronic characteristics of the cyclopropyl ring are key to its utility. These include the coplanarity of the three carbon atoms, relatively short and strong C-C and C-H bonds, and an enhanced π-character of the C-C bonds. nih.govresearchgate.net

From a medicinal chemistry perspective, the cyclopropyl moiety can address several challenges encountered during drug discovery. nih.govacs.org It can enhance the potency of a drug candidate, improve its metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes, and reduce off-target effects. nih.govhyphadiscovery.com Furthermore, the rigid nature of the cyclopropyl ring can conformationally constrain a molecule, which can lead to a more favorable binding to its biological target. nih.govresearchgate.net The introduction of a cyclopropyl group can also modulate properties such as lipophilicity and brain permeability. nih.govresearchgate.net For these reasons, the cyclopropyl fragment is considered a "privileged" scaffold in medicinal chemistry. scientificupdate.com

Overview of (R)-1-cyclopropyl-propylamine as a Prominent Chiral Building Block in Chemical Research

This compound, by combining a chiral amine with a cyclopropyl group, represents a valuable and versatile chiral building block for synthetic chemists. nih.govenamine.net This molecule provides a scaffold that introduces both a specific stereocenter and the beneficial properties of the cyclopropyl ring into a target molecule. Its utility is highlighted by the interest from pharmaceutical and agrochemical companies in intermediates containing a (1-cyclopropyl)cyclopropylamine moiety for the preparation of biologically active compounds. nih.gov

The synthesis of such chiral building blocks is an area of active research, with methods being developed to produce them in an enantiomerically pure form. researchgate.netnih.gov Enantiomerically enriched cyclopropylamines are often synthesized from corresponding cyclopropylcarboxylic acids or amides via rearrangements like the Curtius or Hofmann reactions. researchgate.net The development of scalable syntheses for compounds like (1-cyclopropyl)cyclopropylamine hydrochloride underscores their importance as intermediates. nih.govnih.gov These building blocks are then used in the synthesis of a variety of complex molecules, including those with potential applications as therapeutic agents. nih.govresearchgate.net The strategic incorporation of the this compound moiety allows for the systematic exploration of the chemical space in drug discovery programs, leveraging the combined advantages of chirality and the unique properties of the cyclopropyl group. researchgate.net

Physicochemical Properties

Below are tables detailing some of the physicochemical properties of the parent compound, cyclopropylamine (B47189), and a closely related analog, 1-cyclopropylethanamine. Specific experimental data for this compound is less commonly reported in public literature.

Table 1: Physicochemical Properties of Cyclopropylamine Data sourced from multiple public databases and chemical suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇N | atamanchemicals.comnih.gov |

| Molecular Weight | 57.09 g/mol | atamanchemicals.comnih.gov |

| Boiling Point | 49-50 °C | atamanchemicals.comchemicalbook.com |

| Density | 0.824 g/mL at 25 °C | atamanchemicals.comchemicalbook.com |

| Refractive Index (n20/D) | 1.420 | chemicalbook.com |

| pKa | 9.10 | chemicalbook.com |

| LogP | 0.070 | chemicalbook.com |

| Appearance | Clear, colorless liquid | atamanchemicals.comchemicalbook.com |

| Solubility | Miscible with water, ethanol, ether, and chloroform | atamanchemicals.comchemicalbook.com |

Table 2: Physicochemical Properties of 1-Cyclopropylethanamine Data sourced from PubChem.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁N | nih.gov |

| Molecular Weight | 85.15 g/mol | nih.gov |

| IUPAC Name | 1-cyclopropylethanamine | nih.gov |

| InChIKey | IXCXVGWKYIDNOS-UHFFFAOYSA-N | nih.gov |

| Topological Polar Surface Area | 26 Ų | nih.gov |

| Heavy Atom Count | 6 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-cyclopropylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-6(7)5-3-4-5/h5-6H,2-4,7H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXSMQHKMPTBAR-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Enantioselective Preparation of R 1 Cyclopropyl Propylamine

Strategies for Asymmetric Synthesis

The direct introduction of chirality at the carbon atom bearing the amino group is a highly efficient approach to (R)-1-cyclopropyl-propylamine. This can be achieved through several powerful methodologies, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic transformations.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are removed and can often be recovered. wikipedia.org This strategy has been successfully employed in the synthesis of chiral amines and their precursors.

One prominent approach involves the use of pseudoephedrine and its analogue, pseudoephenamine, as chiral auxiliaries. nih.govharvard.edu These auxiliaries can be attached to a carboxylic acid precursor, such as cyclopropanecarboxylic acid, to form an amide. The diastereoselective alkylation of the enolate of this amide with an ethyl halide would establish the desired stereocenter. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched carboxylic acid, which can then be converted to the target amine via a Curtius rearrangement or a similar transformation. Pseudoephenamine has been shown to be a particularly effective auxiliary, often providing higher diastereoselectivities in alkylation reactions, especially in the formation of quaternary carbon centers. nih.govharvard.edu

Another powerful class of chiral auxiliaries are the oxazolidinones, often referred to as Evans auxiliaries. sigmaaldrich.com A notable strategy combining an aldol (B89426) reaction, cyclopropanation, and a retro-aldol reaction has been developed for the asymmetric synthesis of chiral cyclopropane (B1198618) carboxaldehydes. rsc.orgrsc.orgnih.gov In this sequence, an (S)-N-propionyl-oxazolidinone undergoes a diastereoselective aldol addition to an α,β-unsaturated aldehyde. The resulting alkene is then subjected to a directed cyclopropanation. Finally, a retro-aldol cleavage removes the chiral auxiliary and reveals the enantiopure cyclopropane carboxaldehyde, a direct precursor to this compound via reductive amination.

A more direct method utilizes a sulfinamide chiral auxiliary. Chiral N-sulfinyl α-chloro ketimines can be treated with Grignard reagents to afford chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good yields and diastereoselectivity. nih.gov The application of this method to a suitable substrate would directly yield a protected form of the target amine, which can be readily deprotected to give this compound.

Table 1: Chiral Auxiliary-Mediated Approaches

| Chiral Auxiliary | Key Transformation | Precursor | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Pseudoephenamine | Asymmetric alkylation | Carboxylic acid amide | High d.e. |

| Oxazolidinone (Evans) | Aldol/cyclopropanation/retro-aldol | α,β-Unsaturated aldehyde | >95% e.e. for cyclopropane carboxaldehyde rsc.org |

| tert-Butanesulfinamide | Addition to N-sulfinyl ketimine | α-Chloro ketimine | Good d.e. nih.gov |

Asymmetric Catalysis in Enantioselective Amination Reactions

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. acs.org For the synthesis of this compound, catalytic methods for the enantioselective formation of the C-N bond are of particular interest.

One such strategy involves the catalytic asymmetric carbometalation of cyclopropenes followed by an amination reaction. This method allows for the creation of diastereomerically pure and enantiomerically enriched cyclopropylamine (B47189) derivatives. nih.gov By selecting the appropriate chiral ligand for the metal catalyst, it is possible to control the stereochemical outcome of the reaction.

Transition-metal-catalyzed allylic amination, while not directly applicable to a saturated cyclopropyl (B3062369) system, provides a blueprint for the development of related methodologies. Iridium-catalyzed allylic amination using a chiral ligand has been shown to produce chiral allylic amines with high enantioselectivity. nih.gov The development of analogous methods for the direct amination of cyclopropyl derivatives is an active area of research.

Furthermore, rhodium-catalyzed asymmetric reactions have demonstrated significant potential. For instance, the rhodium-catalyzed asymmetric synthesis of β-branched amides from allylamines showcases the ability to create chiral C-N bonds with high enantioselectivity. illinois.edu The adaptation of such catalytic systems to precursors of this compound could provide a direct and efficient route. A reported copper-catalyzed three-component cyclopropene (B1174273) alkenylamination delivers polysubstituted cis-1,2-alkenylcyclopropylamines with high enantioselectivity, which could potentially be converted to the target molecule. nih.gov

Table 2: Asymmetric Catalysis in Enantioselective Amination Reactions

| Catalytic System | Reaction Type | Substrate | Key Features |

|---|---|---|---|

| Chiral Metal Complex | Carbometalation/Amination | Cyclopropene | Diastereomerically pure and enantiomerically enriched products. nih.gov |

| Iridium/Chiral Ligand | Allylic Amination | Allylic carbonate/benzoate | High regio- and enantioselectivity for allylic amines. nih.gov |

| Rhodium/Chiral Ligand | Isomerization/Enamine Exchange/Oxidation | Allylamine | Highly enantioselective synthesis of β-branched amides. illinois.edu |

| Copper/Bisphosphine Ligand | Three-component Alkenylamination | Cyclopropene | High enantioselectivity for polysubstituted cyclopropylamines. nih.gov |

Enzymatic Biotransformations for Stereoselective Formation

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of enantiomerically pure compounds. acs.org Enzymes, particularly transaminases, are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. illinois.eduresearchgate.net

The synthesis of this compound can be envisioned through the asymmetric amination of 1-cyclopropylpropan-1-one (B2659827) using an (R)-selective ω-transaminase. These enzymes utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to transfer an amino group from an amine donor, such as isopropylamine (B41738) or alanine, to the ketone substrate with high enantioselectivity. illinois.edu The reaction equilibrium can be driven towards the product by using a large excess of the amine donor or by removing the ketone byproduct. This approach is highly attractive due to its high selectivity, mild reaction conditions, and the potential for scalability. The availability of both (R)- and (S)-selective transaminases allows for access to either enantiomer of the target amine. nih.gov

Table 3: Enzymatic Biotransformations for Stereoselective Formation

| Enzyme Class | Reaction Type | Substrate | Product | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| (R)-selective ω-Transaminase | Asymmetric Reductive Amination | 1-Cyclopropylpropan-1-one | This compound | Often >99% e.e. nih.gov |

Diastereoselective Synthesis Routes to Precursors

An alternative to the direct introduction of the chiral amine functionality is the synthesis of a precursor molecule containing the cyclopropyl ring and the propyl side chain with the desired relative and absolute stereochemistry. Subsequent functional group manipulations can then unveil the target amine.

Cyclopropanation Reactions for Core Structure Formation

The formation of the cyclopropane ring is a critical step in the synthesis of the target molecule. Diastereoselective cyclopropanation reactions of alkenes are well-established methods for controlling the stereochemistry of the resulting cyclopropane. nih.govresearchgate.netnih.gov

The Simmons-Smith cyclopropanation is a classic and widely used method for the stereospecific conversion of alkenes to cyclopropanes. mdpi.comnih.govthermofisher.com When applied to a chiral allylic alcohol, the hydroxyl group can direct the cyclopropanation to occur on the same face of the double bond, leading to a high degree of diastereoselectivity. wiley-vch.deethz.ch By starting with an enantiomerically pure allylic alcohol, which can be obtained through asymmetric reduction of the corresponding enone, a chiral cyclopropylmethanol (B32771) precursor can be synthesized. This precursor can then be elaborated to the propylamine (B44156) side chain.

Table 4: Diastereoselective Cyclopropanation Reactions

| Reaction | Substrate | Reagent | Key Feature |

|---|---|---|---|

| Simmons-Smith Cyclopropanation | Chiral Allylic Alcohol | Diiodomethane, Zinc-Copper Couple | Hydroxyl group directs the cyclopropanation for high diastereoselectivity. wiley-vch.de |

Aldol Reaction Strategies

The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of new stereocenters. nih.govsemanticscholar.org Asymmetric aldol reactions can be used to construct the carbon skeleton of the propylamine precursor with excellent stereocontrol.

As mentioned in section 2.1.1, a sophisticated strategy combines an aldol reaction with cyclopropanation. rsc.orgnih.govresearchgate.net The initial diastereoselective aldol reaction between an enolate bearing a chiral auxiliary and an α,β-unsaturated aldehyde sets a temporary stereocenter that directs the subsequent cyclopropanation. This approach ultimately delivers an enantiopure cyclopropane carboxaldehyde.

More traditional asymmetric aldol reactions can also be employed. For example, the reaction of a chiral enolate, such as one derived from an Evans oxazolidinone, with cyclopropanecarboxaldehyde (B31225) can be used to introduce the ethyl group and the hydroxyl group with a defined stereochemistry. The resulting aldol adduct can then be converted to the target amine through a series of functional group transformations, including deoxygenation and conversion of the hydroxyl group to an amine with inversion of configuration if necessary. Diastereoselective aldol reactions can also be achieved using titanium enolates. nih.gov

Table 5: Aldol Reaction Strategies for Precursor Synthesis

| Aldol Reaction Type | Key Reagents | Intermediate Product | Stereocontrol |

|---|---|---|---|

| Chiral Auxiliary-Mediated Aldol/Cyclopropanation/Retro-Aldol | Oxazolidinone auxiliary, Boron enolate, α,β-Unsaturated aldehyde | Enantiopure cyclopropane carboxaldehyde | High d.e. and e.e. rsc.orgnih.gov |

| Asymmetric Aldol Addition | Evans oxazolidinone, Cyclopropanecarboxaldehyde | Chiral β-hydroxy imide | High diastereoselectivity. nih.gov |

| Titanium Enolate Aldol Addition | Chiral ester, Titanium tetrachloride | Chiral β-hydroxy ester | High diastereoselectivity. nih.gov |

Chiral Resolution Techniques for Enantiomeric Separation

The synthesis of a specific enantiomer, such as this compound, often begins with a racemic mixture containing equal amounts of both the (R) and (S) enantiomers. Chiral resolution is the process used to separate these enantiomers from one another. wikipedia.org This separation is crucial in fields like pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. nih.gov

Classical Resolution with Chiral Acids

One of the most established and widely used methods for separating racemic amines is classical resolution through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a chiral resolving agent. wikipedia.orglibretexts.org The reaction produces a pair of diastereomeric salts ((R)-amine-(R)-acid and (S)-amine-(R)-acid, for example).

Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers possess different physical characteristics, most notably different solubilities. rsc.org This difference allows for their separation by fractional crystallization. wikipedia.org One of the diastereomeric salts will typically crystallize out of a suitable solvent system while the other remains dissolved. The crystallized salt is then isolated by filtration, and a base is used to neutralize the chiral acid, liberating the desired pure amine enantiomer. libretexts.orglibretexts.org The choice of chiral acid and solvent is critical and often determined empirically to achieve the best separation. libretexts.org

Commonly used chiral resolving agents for racemic bases include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orglibretexts.org

Table 1: Examples of Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Type of Diastereomer Formed | Separation Method |

|---|---|---|

| (+)-Tartaric Acid | Diastereomeric tartrate salts | Fractional Crystallization |

| (-)-Mandelic Acid | Diastereomeric mandelate (B1228975) salts | Fractional Crystallization |

| (+)-Camphor-10-sulfonic acid | Diastereomeric sulfonate salts | Fractional Crystallization |

Chromatographic Chiral Separation Methodologies

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), offer a powerful and versatile alternative for both analytical and preparative-scale enantiomeric separation. nih.govphenomenex.com This technique relies on the use of a chiral stationary phase (CSP), which is an inert support material that has a chiral selector chemically bonded to its surface. nih.gov

As the racemic mixture of 1-cyclopropyl-propylamine passes through the chromatography column, the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to the formation of transient, diastereomeric complexes with varying stabilities. nih.gov Consequently, one enantiomer is retained more strongly on the column and travels through it more slowly than the other, resulting in their separation into two distinct bands that can be collected individually. phenomenex.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives (e.g., Chiralcel® OD and Chiralpak®), are among the most widely used and have proven effective for separating a broad range of racemic compounds, including cyclopropane derivatives. nih.gov The separation is typically optimized by adjusting the composition of the mobile phase, which often consists of a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol (isopropanol). nih.gov

Table 2: Chromatographic Methods for Chiral Amine Separation

| Chromatographic Technique | Chiral Stationary Phase (Example) | Typical Mobile Phase System |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane / 2-Propanol |

| High-Performance Liquid Chromatography (HPLC) | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane / Ethanol |

Optimization and Scale-Up Considerations for Research Synthesis

Transitioning the synthesis of this compound from a laboratory research scale to a larger, preparative scale requires careful optimization to ensure efficiency, cost-effectiveness, and reproducibility. researchgate.net

Preparative chiral chromatography is a more direct route but presents its own set of challenges for scale-up. The primary goals are to maximize throughput (the amount of racemate separated per unit of time) while maintaining adequate resolution. chiraltech.com This is achieved by optimizing several parameters:

Loading Capacity: Determining the maximum amount of racemic mixture that can be injected onto the column without compromising separation quality.

Mobile Phase Composition: Adjusting the solvent mixture to achieve the best balance between separation speed (retention time) and resolution.

Flow Rate: Increasing the flow rate can reduce separation time, but may also decrease resolution.

Column Dimensions: Using wider and longer columns allows for larger injection volumes. chiraltech.com

Exploration of Reaction Mechanisms and Synthetic Transformations Involving R 1 Cyclopropyl Propylamine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in (R)-1-cyclopropyl-propylamine is a key functional handle that readily participates in a variety of nucleophilic reactions. Its basicity and nucleophilicity allow for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, making it a valuable building block in the synthesis of more complex molecules. longdom.org

One of the most common transformations is the formation of amides and sulfonamides through acylation reactions with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). These reactions are typically high-yielding and proceed under standard conditions. Another important class of reactions is N-alkylation and N-arylation. For instance, palladium-catalyzed C-N bond formation, as developed by Buchwald and Hartwig, has been successfully applied to the synthesis of N-arylcyclopropylamines from cyclopropylamine (B47189) and aryl halides. researchgate.net This methodology is significant because it proceeds without causing the opening of the strained cyclopropane (B1198618) ring, which can be a concern with transition metal catalysis. researchgate.net

The amine also undergoes reductive amination with aldehydes and ketones to furnish secondary and tertiary amines. This transformation typically involves the initial formation of an imine or enamine intermediate, followed by reduction with agents like sodium borohydride (B1222165) or hydrogen over a metal catalyst. longdom.org

Below is a table summarizing typical nucleophilic reactions of the amine functionality, drawing parallels from the general reactivity of cyclopropylamines.

| Reaction Type | Reagent/Catalyst | Product Type | Notes |

| N-Arylation | Aryl halide, Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | N-Aryl-1-cyclopropyl-propylamine | Provides a direct route to N-arylated products, preserving the cyclopropane ring. researchgate.net |

| Acylation | Acyl chloride or Carboxylic acid with coupling agent (e.g., DCC) | N-Acyl-1-cyclopropyl-propylamine (Amide) | A standard and efficient method for amide synthesis. |

| Sulfonylation | Sulfonyl chloride, Base (e.g., triethylamine) | N-Sulfonyl-1-cyclopropyl-propylamine (Sulfonamide) | Forms stable sulfonamides, often used as protecting groups or for biological activity. |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH3CN) | N-Alkyl-1-cyclopropyl-propylamine (Secondary/Tertiary Amine) | A versatile method for introducing alkyl substituents on the nitrogen atom. longdom.org |

Electrophilic Activation and Derivatization Strategies

While the amine group is primarily nucleophilic, the molecule can be derivatized to undergo reactions involving electrophilic species. A common strategy is the protection of the amine group, which not only modifies its reactivity but also facilitates purification and handling. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. For instance, N-Boc-protected (1-cyclopropyl)cyclopropylamine has been synthesized via a Curtius degradation of the corresponding carboxylic acid. nih.gov This N-Boc derivative can then be used in subsequent synthetic steps, and the protecting group can be readily removed under acidic conditions. nih.gov

The formation of an N-Boc derivative proceeds through the following steps:

Activation of the corresponding carboxylic acid (e.g., 1-cyclopropylpropanoic acid) with ethyl chloroformate in the presence of a base.

Reaction with sodium azide (B81097) to form an acyl azide.

Thermal or photochemical rearrangement (Curtius rearrangement) to an isocyanate.

Trapping of the isocyanate with an alcohol (e.g., tert-butanol) to yield the carbamate (B1207046).

This sequence provides the N-protected amine, which is a stable, often crystalline solid, making it easier to handle and purify compared to the volatile free amine.

| Derivatization Strategy | Reagents | Intermediate/Product | Purpose |

| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)2O or via Curtius rearrangement from the corresponding acid nih.gov | N-Boc-(R)-1-cyclopropyl-propylamine | Protection of the amine, enhances stability and handling, allows for subsequent transformations. nih.gov |

| Imine Formation | Aldehyde or Ketone | N-((R)-1-cyclopropylpropyl)imine | Creates an electrophilic carbon center at the former carbonyl carbon, enabling nucleophilic additions. |

Reactions Pertaining to the Cyclopropyl (B3062369) Ring System

The cyclopropane ring is characterized by significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions under various conditions. longdom.org This reactivity can be harnessed for synthetic purposes to generate 1,3-difunctionalized acyclic compounds.

The cleavage of the cyclopropane ring can be initiated by electrophiles, nucleophiles, or radical species. The regioselectivity of the ring opening is often influenced by the substituents on the ring. In donor-acceptor cyclopropanes, the ring is polarized, facilitating nucleophilic attack. scispace.comnih.gov While this compound itself is not a classic donor-acceptor cyclopropane, the amine group can be protonated or derivatized to enhance the ring's susceptibility to nucleophilic attack.

Lewis and Brønsted acids can assist in the ring-opening of cyclopropyl ketones and other activated cyclopropanes, although sometimes requiring harsh conditions. More recent methods have focused on milder conditions. For instance, photoredox catalysis has been employed for the formal [3+2] cycloaddition of N-aryl cyclopropylamines with electron-poor olefins, which proceeds via a single-electron transfer (SET) mechanism leading to the formation of a nitrogen-centered radical cation, followed by rapid ring opening. chemrxiv.org

Radical ring-opening reactions are also prevalent for cyclopropane derivatives. nih.govbeilstein-journals.orgnih.gov These reactions can be initiated by various radical precursors and often lead to cyclization cascades, forming more complex ring systems. nih.govbeilstein-journals.org

The table below summarizes conditions for cyclopropane ring-opening, based on general reactivity of related systems.

| Reaction Type | Reagents/Conditions | Intermediate | Product Type |

| Acid-Catalyzed Opening | Strong Brønsted or Lewis acids (e.g., HBr, AlCl3) | Carbocationic intermediate | 1,3-Dihalogenated or functionalized propane (B168953) derivatives. |

| Photoredox-Catalyzed Opening/Cycloaddition | Visible light, photosensitizer, electron-deficient olefin | Nitrogen-centered radical cation, ring-opened radical iminium chemrxiv.org | Substituted cyclopentylamines. chemrxiv.org |

| Radical-Initiated Opening | Radical initiator (e.g., AIBN), radical trap | Ring-opened alkyl radical | Functionalized open-chain compounds. nih.govbeilstein-journals.org |

While ring-opening is a common fate for the strained cyclopropane ring, reactions that functionalize the ring while preserving its structure are also of significant interest. These transformations are more challenging due to the lower reactivity of the C-H bonds on the cyclopropane ring compared to the C-C bonds.

One notable example of such a reaction is the C(sp³)-H functionalization. For instance, gold carbenes generated from vinylidenecyclopropanes have been shown to undergo C-H bond insertion reactions. scispace.com While this specific example involves a more complex substrate, it highlights the possibility of targeting the C-H bonds of the cyclopropane ring under specific catalytic conditions. Such reactions would allow for the introduction of new functional groups directly onto the three-membered ring of this compound, further expanding its synthetic utility.

Mechanistic Studies of Specific Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling their outcomes and designing new transformations.

In the context of palladium-catalyzed N-arylation, a key mechanistic question is the competition between the desired C-N bond formation and the potential palladium-catalyzed ring opening of the cyclopropane. researchgate.net The successful synthesis of N-arylcyclopropylamines suggests that the rate of reductive elimination to form the C-N bond is significantly faster than the rate of β-carbon elimination or other pathways that would lead to ring opening. researchgate.net

For the photoactivated formal [3+2] cycloaddition of N-aryl cyclopropylamines, mechanistic studies suggest a stepwise process. chemrxiv.org The proposed mechanism involves:

Photoexcitation of an electron acceptor.

Single-electron transfer (SET) from the N-aryl cyclopropylamine to the excited acceptor, forming a nitrogen-centered radical cation.

Rapid β-scission of a C-C bond in the strained cyclopropane ring, leading to a ring-opened alkyl radical iminium species.

Recombination of this intermediate with the radical anion of the acceptor.

Subsequent cyclization to form the five-membered ring product. chemrxiv.org

Mechanistic studies on the ring-opening of cyclopropanes often focus on the nature of the bond cleavage. For cyclopropanes with strong σ-acceptor groups, theoretical studies suggest an interaction with the cyclopropane 1e” orbital, which leads to the weakening and potential cleavage of the distal C-C bond (the bond opposite to the substituent). nih.gov In contrast, π-acceptor groups interact with the 3e' orbital, weakening the vicinal C-C bonds (the bonds adjacent to the substituent). nih.gov These models provide a framework for predicting the regioselectivity of ring-opening reactions of derivatized this compound.

Spectroscopic and Stereochemical Characterization in Academic Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a chiral molecule like (R)-1-cyclopropyl-propylamine, NMR is crucial for confirming the connectivity of atoms and can be used in conjunction with chiral auxiliaries to determine enantiomeric purity.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the cyclopropyl (B3062369) ring and the propyl group. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent amino group.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| NH₂ | Broad singlet | 2H | |

| CH-NH₂ | Multiplet | 1H | |

| CH₂ (propyl) | Multiplet | 2H | |

| CH₃ (propyl) | Triplet | 3H | |

| CH (cyclopropyl) | Multiplet | 1H | |

| CH₂ (cyclopropyl) | Multiplets | 4H |

Note: The data presented in this table is a prediction based on the analysis of similar structures and has not been experimentally verified for this compound.

The protons on the cyclopropyl ring are diastereotopic due to the chiral center, which may lead to complex splitting patterns. The methine proton alpha to the nitrogen is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the amino group.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, six distinct carbon signals are anticipated.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C H-NH₂ | ~50-60 |

| C H₂ (propyl) | ~25-35 |

| C H₃ (propyl) | ~10-15 |

| C H (cyclopropyl) | ~10-20 |

| C H₂ (cyclopropyl) | ~0-10 |

Note: The data presented in this table is a prediction based on the analysis of similar structures and has not been experimentally verified for this compound.

The carbon atom attached to the nitrogen (C-NH₂) will exhibit the most downfield chemical shift among the aliphatic carbons.

While standard ¹H and ¹³C NMR can confirm the constitution of 1-cyclopropyl-propylamine, advanced NMR techniques are necessary to probe its stereochemistry. The use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) is a common strategy. These agents react with the amine to form diastereomers or diastereomeric complexes, respectively, which will exhibit distinct NMR signals for the (R) and (S) enantiomers. For instance, Mosher's acid or its derivatives are frequently used CDAs for primary amines. The analysis of the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric amides allows for the determination of enantiomeric excess and, in some cases, the assignment of the absolute configuration frontiersin.org.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and confirm the connectivity within the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of a primary amine and will involve cleavage of bonds adjacent to the nitrogen atom.

Expected Mass Spectrometry Data:

| m/z | Proposed Fragment |

| 99 | [M]⁺ (Molecular Ion) |

| 84 | [M - NH₃]⁺ |

| 70 | [M - C₂H₅]⁺ |

| 56 | [M - C₃H₇]⁺ |

| 43 | [C₃H₇]⁺ |

| 30 | [CH₂NH₂]⁺ (Base Peak) |

Note: This table presents predicted fragmentation patterns and has not been experimentally verified for this compound.

The base peak is often the most stable fragment, which for primary amines is frequently the [CH₂NH₂]⁺ ion. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the confirmation of the elemental formula.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key functional group is the primary amine (-NH₂). This group will give rise to characteristic stretching and bending vibrations.

Expected Vibrational Spectroscopy Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H stretch (asymmetric) | ~3350-3400 | Weak |

| N-H stretch (symmetric) | ~3250-3300 | Weak |

| C-H stretch (cyclopropyl) | ~3000-3100 | Strong |

| C-H stretch (propyl) | ~2850-2960 | Strong |

| N-H bend (scissoring) | ~1590-1650 | Weak |

| C-N stretch | ~1020-1220 | Moderate |

Note: The data in this table is based on typical frequency ranges for the respective functional groups and has not been experimentally confirmed for this compound.

The IR spectrum is expected to show two distinct N-H stretching bands characteristic of a primary amine. The C-H stretches of the cyclopropyl group appear at a slightly higher frequency than those of the propyl group. Raman spectroscopy would provide complementary information, particularly for the non-polar C-H and C-C bonds.

Role and Applications of R 1 Cyclopropyl Propylamine in Advanced Organic Synthesis and Catalysis Research

Investigations into Mechanism-Based Enzyme Inactivation and Analog Development

There is no available scientific literature detailing specific investigations into (R)-1-cyclopropyl-propylamine as a mechanism-based enzyme inactivator or its use in the development of related analogs for this purpose.

Gamma-aminobutyric acid aminotransferase (GABA-AT) is a critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT can lead to increased GABA levels, a therapeutic strategy for conditions like epilepsy. While other molecules containing cyclopropane (B1198618) rings have been designed and studied as inactivators of GABA-AT, there are no published studies that describe the role or mechanism of this compound in the inactivation of this specific enzyme.

The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of enzyme inactivation, a reactive intermediate generated from an inhibitor can act as a Michael acceptor, reacting with a nucleophilic residue in the enzyme's active site. There is currently no research available that connects this compound to the elucidation of Michael addition mechanisms within an enzymatic context.

The unique reactivity of cyclopropylamines has been harnessed to probe the mechanisms of various enzymes, such as cytochrome P450 and monoamine oxidases, often leading to inactivation through ring-opening pathways. However, specific studies exploring the use of this compound to investigate alternative enzymatic pathways or to act as an inactivator for enzymes other than GABA-AT are not found in the existing scientific literature.

Computational Chemistry and Theoretical Investigations of R 1 Cyclopropyl Propylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (R)-1-cyclopropyl-propylamine. These calculations can determine various electronic properties, such as molecular orbital energies, charge distribution, and electrostatic potential, which are fundamental to understanding the molecule's chemical behavior.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in predicting a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic character. The LUMO, conversely, would likely be distributed across the C-N and C-C sigma bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) analysis can offer a detailed picture of the charge distribution within the molecule. It is anticipated that the nitrogen atom will carry a partial negative charge due to its higher electronegativity, while the adjacent carbon and hydrogen atoms will exhibit partial positive charges. The cyclopropyl (B3062369) group, with its unique strained ring structure, presents an interesting case for charge distribution and bonding characteristics that can be precisely quantified through NBO analysis. DFT calculations can also be employed to predict key electronic properties, as illustrated in the hypothetical data table below, which is based on typical values for similar amine compounds.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 10.6 eV |

| Dipole Moment | 1.5 D |

| NBO Charge on Nitrogen | -0.95 e |

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Molecular dynamics (MD) simulations provide a powerful method to explore the conformational landscape of the molecule by simulating the atomic motions over time. nih.gov These simulations can identify the most stable conformations and the energy barriers between them, offering a dynamic perspective on the molecule's structure.

MD simulations can then be used to study the transitions between these conformers and to generate a potential energy surface. nih.gov The results of such simulations can be visualized through Ramachandran-like plots for the key dihedral angles, showing the energetically favorable and unfavorable regions. It is expected that staggered conformations around the single bonds will be energetically preferred over eclipsed conformations to minimize steric hindrance. uwlax.edu The relative populations of different conformers at a given temperature can also be estimated from the simulation data, providing insight into the dominant shapes of the molecule in a given environment.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description |

|---|---|

| τ1 (C-C-C-N) | Rotation around the central C-C bond of the propyl group |

| τ2 (C-C-N-H) | Rotation around the C-N bond |

| τ3 (H-C-C-C) | Orientation of the cyclopropyl ring relative to the propyl chain |

In Silico Modeling of Stereoselective Processes

Computational modeling is an invaluable tool for understanding and predicting the outcomes of stereoselective reactions. For a chiral molecule like this compound, in silico modeling can provide insights into the mechanisms of its synthesis and its interactions with other chiral molecules. nih.gov

In the context of its synthesis, computational models can be used to investigate the transition states of key stereodetermining steps. By calculating the energies of the transition states leading to the (R) and (S) enantiomers, the enantioselectivity of a reaction can be predicted. This information can guide the design of chiral catalysts or reagents to enhance the yield of the desired (R)-enantiomer. For instance, docking studies could be performed to model the interaction of a prochiral precursor with a chiral catalyst, identifying the binding mode that leads to the formation of this compound.

Furthermore, in silico modeling can be used to understand the stereoselective interactions of this compound with biological targets, such as enzymes or receptors. Through molecular docking and MD simulations, the binding affinity and orientation of the (R)-enantiomer can be compared to its (S)-counterpart. This can help to rationalize observed differences in biological activity and guide the design of more potent and selective molecules.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be used to aid in the experimental characterization of this compound. In particular, the prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful application of computational chemistry. mdpi.com

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.net By performing these calculations on an optimized geometry of this compound, a theoretical NMR spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the structure and stereochemistry of the synthesized molecule. Discrepancies between the predicted and experimental spectra can also provide insights into solvent effects or conformational averaging. nih.gov

A hypothetical table of predicted ¹³C and ¹H NMR chemical shifts for this compound is presented below. These values are based on typical chemical shifts for similar structural motifs and serve as an example of the output from such calculations.

Table 3: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C (methine, attached to N) | 60.5 | 3.10 |

| C (methylene, propyl) | 35.2 | 1.55 |

| C (methyl, propyl) | 11.8 | 0.95 |

| C (methine, cyclopropyl) | 15.3 | 0.80 |

| C (methylene, cyclopropyl) | 5.7 | 0.45, 0.65 |

| N-H | - | 1.80 |

In addition to NMR, other spectroscopic properties such as infrared (IR) vibrational frequencies and electronic circular dichroism (ECD) spectra can also be predicted computationally. These theoretical predictions can be invaluable in the structural elucidation and stereochemical assignment of this compound.

Future Research Directions and Unexplored Avenues for R 1 Cyclopropyl Propylamine

Integration into Novel Synthetic Methodologies for Complex Molecules

The incorporation of the cyclopropyl (B3062369) motif is a recurring strategy in the design of modern pharmaceuticals and agrochemicals. researchgate.net Future research will likely focus on integrating (R)-1-cyclopropyl-propylamine into advanced synthetic sequences to access novel and complex molecular architectures. Its role as a chiral building block is critical for constructing molecules with specific stereochemistry, which is often essential for biological activity.

One promising avenue is its use in the synthesis of peptidomimetics, compounds that mimic the structure of peptides. An efficient, three-step synthesis has been developed for cyclopropyl peptidomimetic cores, demonstrating the feasibility of incorporating such structures. nih.gov Future work could expand on this by using this compound as the amine source in multicomponent reactions or in the late-stage functionalization of complex drug intermediates. The development of diastereoselective reactions that leverage the existing stereocenter of the amine to control the formation of new stereocenters is another key area of exploration. researchgate.net This approach could streamline the synthesis of intricate molecules by reducing the need for chiral separations or asymmetric catalysts.

| Potential Application Area | Synthetic Strategy | Rationale |

| Complex Pharmaceuticals | Use as a chiral building block in multi-step synthesis. researchgate.net | Introduces specific 3D structure crucial for biological targeting. |

| Peptidomimetics | Incorporation into peptide-like backbones. nih.gov | Enhances metabolic stability and conformational rigidity. |

| Agrochemicals | Synthesis of novel pesticides and herbicides. | The cyclopropyl group can improve potency and pharmacokinetic properties. |

| Materials Science | Use as a monomer or modifier in polymer synthesis. | Imparts unique thermal and mechanical properties to materials. |

Exploration of New Catalytic Applications and Ligand Design

Chiral amines are fundamental components of many successful asymmetric catalysts and ligands. The future of this compound extends beyond its role as a structural component to its potential application as a controlling element in catalysis.

The development of novel ligands derived from this compound for transition-metal catalysis is a significant research frontier. These new ligands could be employed in a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and C-H functionalization. The rigid cyclopropyl group can enforce a specific conformation upon the metal's coordination sphere, potentially leading to higher levels of enantioselectivity in catalytic reactions. Researchers are continually designing catalysts with new formulations and structures to improve reaction rates and selectivity, and chiral amines are central to these efforts. mdpi.com

Furthermore, organocatalysis, which uses small organic molecules to catalyze reactions, represents another major opportunity. Derivatives of this compound could function as highly effective organocatalysts for reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions, offering a metal-free alternative for the synthesis of chiral compounds.

Advancements in Sustainable and Green Synthesis Routes

The chemical industry's shift towards green chemistry principles necessitates the development of more environmentally benign and sustainable methods for producing key intermediates like this compound. purkh.com Future research will be heavily focused on minimizing waste, reducing energy consumption, and utilizing renewable resources. purkh.comnano-ntp.com

Key areas for advancement include:

Biocatalysis: The use of enzymes or whole-cell systems to produce this compound offers high selectivity under mild conditions. Transaminases, for example, could be engineered to convert a corresponding ketone precursor directly to the desired (R)-amine with near-perfect enantioselectivity. This approach aligns with green chemistry's goal of using renewable and non-toxic catalysts. longdom.org

Renewable Feedstocks: Investigating synthetic pathways that begin from biomass or other renewable starting materials instead of petroleum-based sources is a critical long-term goal. purkh.comlongdom.org This would significantly reduce the carbon footprint associated with the compound's lifecycle.

| Green Synthesis Approach | Description | Potential Benefit |

| Biocatalysis | Use of enzymes (e.g., transaminases) to perform the amination step. longdom.org | High enantioselectivity, mild reaction conditions, reduced waste. |

| Renewable Starting Materials | Synthesis from biomass-derived precursors. purkh.com | Reduced reliance on fossil fuels, improved sustainability. |

| Catalytic Reductive Amination | Hydrogenation over metal catalysts with ammonia. longdom.org | High atom economy, potentially scalable process. |

| Flow Chemistry | Performing the synthesis in continuous flow reactors. | Improved safety, better process control, and easier scale-up. |

Development of this compound Analogues for Mechanistic Research

To fully exploit the potential of this compound, a deeper understanding of its structure-activity relationships is required. The synthesis and study of analogues—molecules with systematic variations in their structure—are crucial for this purpose.

One area of interest is the synthesis of conformationally restricted analogues. For instance, incorporating the cyclopropylamine (B47189) structure into more rigid frameworks, such as spiro[2.3]hexane systems, can help elucidate the optimal geometry for binding to a biological target or for achieving high selectivity in a catalytic process. beilstein-journals.org By locking the molecule into a specific shape, researchers can probe the influence of conformation on function.

Another research direction involves modifying the substituents on the cyclopropyl ring or the amine. Adding electron-donating or electron-withdrawing groups can tune the electronic properties of the molecule, which could be useful in optimizing its performance as a ligand or catalyst. These studies provide fundamental insights that can guide the design of next-generation molecules with enhanced properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-1-cyclopropyl-propylamine, and what experimental parameters critically influence yield optimization?

- Methodological Answer : The synthesis typically involves cyclopropanation of allylamine derivatives or reductive amination of cyclopropane-containing ketones. Key parameters include:

- Catalyst selection : Chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective synthesis .

- Temperature control : Low temperatures (0–5°C) to minimize racemization during cyclopropane ring formation .

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reaction efficiency by stabilizing intermediates .

- Validation : Monitor reaction progress via TLC or GC-MS, and confirm enantiomeric purity using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) .

Q. How can researchers characterize the enantiomeric purity and structural integrity of this compound?

- Methodological Answer :

- Chiral analysis : Use polarimetry or circular dichroism (CD) for preliminary assessment. For precise quantification, employ chiral HPLC with UV detection at 254 nm .

- Structural confirmation : Combine H/C NMR (e.g., cyclopropane protons at δ 0.5–1.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

- Purity assessment : Gas chromatography (GC) with flame ionization detection (FID) to detect residual solvents or byproducts .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as:

- Chiral building block : For synthesizing β-amino alcohol derivatives with potential antiviral or antibacterial activity .

- Ligand in catalysis : In asymmetric hydrogenation reactions to produce enantiomerically pure pharmaceuticals .

- Biological probes : Study interactions with enzymes (e.g., monoamine oxidases) via fluorescence quenching assays .

Advanced Research Questions

Q. How do stereochemical configurations at the cyclopropane ring influence the biological activity of this compound derivatives?

- Methodological Answer :

- Comparative studies : Synthesize (S)-enantiomers and diastereomers, then evaluate bioactivity using cell-based assays (e.g., IC determination in enzyme inhibition) .

- Molecular docking : Perform computational modeling (e.g., AutoDock Vina) to assess binding affinities to target proteins like G-protein-coupled receptors .

- Data interpretation : Correlate enantiomeric excess (%ee) with activity metrics to identify stereospecific pharmacophores .

Q. What experimental strategies resolve contradictions in reported reaction kinetics for this compound synthesis?

- Methodological Answer :

- Controlled replication : Standardize reaction conditions (e.g., inert atmosphere, exact stoichiometry) to isolate variables causing discrepancies .

- Kinetic profiling : Use in-situ FTIR or Raman spectroscopy to track intermediate formation rates under varying temperatures/pressures .

- Statistical validation : Apply ANOVA or multivariate regression to identify significant factors (e.g., catalyst loading vs. solvent effects) .

Q. How can computational chemistry enhance the design of this compound-based inhibitors?

- Methodological Answer :

- Quantum mechanical modeling : Calculate frontier molecular orbitals (FMOs) to predict reactivity using Gaussian 16 with B3LYP/6-31G(d) basis sets .

- Molecular dynamics (MD) : Simulate ligand-protein binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) using GROMACS .

- QSAR studies : Derive quantitative structure-activity relationships with descriptors like logP, polar surface area, and H-bond donor counts .

Q. What are the best practices for analyzing conflicting spectral data (e.g., NMR, IR) in structural elucidation?

- Methodological Answer :

- Cross-validation : Compare experimental NMR data with predicted shifts from software (e.g., ACD/Labs or MestReNova) .

- Decoupling experiments : Use H-H COSY and NOESY to resolve overlapping signals from cyclopropane protons .

- Error analysis : Report confidence intervals for spectral assignments and exclude outliers via Grubbs’ test .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in enantiomeric excess during scale-up?

- Methodological Answer :

- Process analytical technology (PAT) : Implement real-time monitoring via inline HPLC to adjust parameters dynamically .

- Design of experiments (DoE) : Use fractional factorial designs to optimize temperature, agitation rate, and catalyst recycling .

- Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparent reporting .

Q. What statistical frameworks are recommended for meta-analyses of published biological activity data?

- Methodological Answer :

- Systematic reviews : Follow PRISMA guidelines to screen studies and assess bias via ROBINS-I tool .

- Meta-regression : Use R or Python (e.g.,

metaforpackage) to model heterogeneity across studies, controlling for variables like assay type . - Sensitivity analysis : Exclude low-quality studies (e.g., lacking negative controls) to strengthen conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.